1-(3-Fluorophenyl)ethane-1-sulfonamide
CAS No.:
Cat. No.: VC17768886
Molecular Formula: C8H10FNO2S
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10FNO2S |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)ethanesulfonamide |
| Standard InChI | InChI=1S/C8H10FNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) |
| Standard InChI Key | GCDQWWMGAOMFPT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=CC=C1)F)S(=O)(=O)N |
Introduction
1-(3-Fluorophenyl)ethane-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an aromatic fluorophenyl ring. This compound is primarily used in chemical research and has potential applications in pharmaceuticals and material sciences.
Key Identifiers:
Structural Representation:
The structure consists of:
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A fluorophenyl group (benzene ring with a fluorine substituent at the meta position).
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An ethane chain linking the benzene ring to a sulfonamide group.
Molecular Descriptors:
| Property | Value |
|---|---|
| SMILES Notation | CC(C1=CC(=CC=C1)F)S(=O)(=O)N |
| InChI Key | GCDQWWMGAOMFPT-UHFFFAOYSA-N |
| Appearance | Powder |
| Storage Conditions | Room Temperature (RT) |
Physical and Chemical Characteristics:
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Solubility: Limited data, but sulfonamides are generally soluble in polar solvents.
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Stability: Stable under standard room temperature conditions.
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Functional Groups:
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Fluoroaromatic group contributes to its hydrophobicity and electronic properties.
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Sulfonamide moiety enhances hydrogen bonding potential, making it relevant for biological interactions.
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Potential Applications:
1-(3-Fluorophenyl)ethane-1-sulfonamide is primarily utilized in:
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Pharmaceutical Research: Sulfonamides are well-known for their antimicrobial properties, and derivatives may serve as scaffolds for drug discovery.
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Material Sciences: Its functional groups allow for potential use in designing advanced materials with specific electronic or optical properties.
Related Research:
Although specific biological activities of this compound are not widely reported, similar sulfonamides have been studied for their roles as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs .
Synthesis:
The synthesis typically involves:
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Electrophilic substitution reactions on a fluorobenzene precursor.
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Introduction of the sulfonamide group via sulfonation followed by amination.
Safety and Handling:
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Use of personal protective equipment (PPE).
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Avoiding inhalation or contact with skin and eyes.
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Storing in a cool, dry place away from incompatible substances.
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